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Application Notes and Protocols for the Quantification of Cycloclavine

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Compound of Interest		
Compound Name:	Cycloclavine	
Cat. No.:	B1261603	Get Quote

Introduction

Cycloclavine is a tetracyclic ergot alkaloid belonging to the clavine group, distinguished by a unique cyclopropane ring in its structure.[1] First isolated from the seeds of Ipomoea hildebrandtii, it has also been identified as a product of fungal metabolism.[1][2] Like other ergot alkaloids, Cycloclavine exhibits complex pharmacology, notably interacting with various central nervous system receptors, including serotonin (5-HT) receptors.[1] Its unique binding profile suggests potential for therapeutic development.[1] Accurate and precise quantification of Cycloclavine is crucial for pharmacokinetic studies, metabolic research, and quality control in drug development.

These application notes provide detailed protocols for the quantitative analysis of **Cycloclavine** using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific validated methods for **Cycloclavine** are not widely published, the following protocols are based on established methods for other clavine-type and ergot alkaloids and serve as a robust starting point for method development and validation.[2][3][4]

High-Performance Liquid Chromatography (HPLC) for Cycloclavine Quantification

1. Application Note: HPLC-UV/FLD Analysis



HPLC is a cornerstone technique for the analysis of alkaloids due to its high resolution and sensitivity.[5] For **Cycloclavine**, a reversed-phase HPLC method is proposed, utilizing a C18 stationary phase to separate the analyte from a complex matrix. Detection can be achieved via UV absorption, as the indole moiety of **Cycloclavine** provides a chromophore, or more sensitively through fluorescence detection, a common method for ergot alkaloids which often exhibit native fluorescence.[3]

2. Experimental Protocol: HPLC Quantification of Cycloclavine

This protocol outlines a method adaptable for the quantification of **Cycloclavine** in various sample matrices.

2.1. Materials and Reagents

- Cycloclavine analytical standard: (Purity ≥98%)
- Acetonitrile (ACN): HPLC or LC-MS grade
- Methanol (MeOH): HPLC or LC-MS grade
- Water: Deionized (DI) or HPLC grade
- Formic Acid (FA): LC-MS grade
- Ammonium Acetate: LC-MS grade
- Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another clavine alkaloid like Agroclavine, or a stable isotope-labeled **Cycloclavine**).

2.2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or Fluorescence detector.
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase:



- Solvent A: Water with 0.1% Formic Acid
- Solvent B: Acetonitrile with 0.1% Formic Acid

• Gradient Elution:

Time (min)	% Solvent A	% Solvent B
0	85	15
20	50	50
25	10	90
30	10	90
31	85	15

| 40 | 85 | 15 |

• Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Injection Volume: 10 μL

Detection:

UV: 225 nm or 280 nm

Fluorescence (FLD): Excitation at 235 nm, Emission at 340 nm[6]

2.3. Sample Preparation (Modified QuEChERS Method)

This is a general procedure for extraction from a solid matrix (e.g., fungal culture, plant material).

• Homogenize 1-2 g of the sample.

Methodological & Application



- Add 10 mL of acetonitrile (with 1% acetic acid, v/v) to a 50 mL centrifuge tube containing the sample.
- Vortex vigorously for 1 minute.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).
- Shake vigorously for 1 minute, then centrifuge at ≥4000 rpm for 5 minutes.
- Transfer an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup if necessary, or directly for analysis.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase.
- Filter through a 0.22 μm syringe filter into an HPLC vial.
- 2.4. Data Analysis and Quantification
- Calibration Curve: Prepare a series of Cycloclavine standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 μg/mL) containing a fixed concentration of the internal standard.
- Quantification: Plot the peak area ratio of Cycloclavine to the internal standard against the
 concentration of Cycloclavine. Perform a linear regression to determine the concentration of
 Cycloclavine in unknown samples.
- 3. Quantitative Data Summary (Representative)

The following table summarizes typical performance characteristics for the HPLC analysis of ergot alkaloids. These values should be established specifically for **Cycloclavine** during method validation.



Parameter	Representative Value	Reference(s)
Retention Time (min)	5 - 20	[7]
Linearity (R²)	>0.99	[7]
Limit of Detection (LOD)	0.1 - 1.0 μg/kg	[6][8]
Limit of Quantification (LOQ)	0.5 - 5.0 μg/kg	[6][8]
Recovery (%)	75 - 110%	[6]

Quantitative NMR (qNMR) for Cycloclavine Quantification

1. Application Note: qNMR Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a specific **Cycloclavine** resonance to that of a certified internal standard of known concentration, the absolute amount of **Cycloclavine** can be determined.[9] This is particularly useful for purity assessment and the certification of analytical standards.

2. Experimental Protocol: qNMR Quantification of Cycloclavine

2.1. Materials and Reagents

- Cycloclavine sample
- Certified Internal Standard (IS): A stable compound with sharp, well-separated signals (e.g., maleic acid, dimethyl sulfone, 1,2,4,5-tetrachloro-3-nitrobenzene). The IS should not have signals that overlap with the analyte.
- Deuterated Solvent: A high-purity deuterated solvent in which both the sample and IS are fully soluble (e.g., Methanol-d4, Chloroform-d, DMSO-d6).



2.2. Instrumentation and Parameters

- NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering high-quality radiofrequency pulses.
- Key Acquisition Parameters:
 - Pulse Angle: 90°
 - Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and IS signals being integrated. A value of 30-60 seconds is often a safe starting point.
 - Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >250 for the signals of interest for high precision.[10]
 - Acquisition Time (aq): Sufficient to allow the FID to decay completely, typically >3 seconds.

2.3. Sample Preparation

- Accurately weigh a precise amount of the Cycloclavine sample and the internal standard into a vial.
- Dissolve the mixture in a precise volume or weight of the deuterated solvent.
- Ensure complete dissolution by vortexing or gentle sonication.
- Transfer the solution to a high-quality NMR tube.

2.4. Data Processing and Quantification

- Apply a Fourier transform to the Free Induction Decay (FID).
- Perform phase correction and baseline correction manually to ensure accuracy.
- Integrate a well-resolved, non-overlapping signal for Cycloclavine and a signal for the internal standard.



• Calculate the concentration or purity of **Cycloclavine** using the following formula:

PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS

Where:

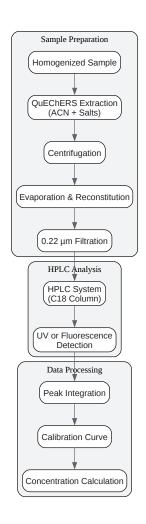
- ∘ I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = Mass
- Purity = Purity of the internal standard
- 3. Quantitative Data Summary (Representative)

Parameter	Guideline/Value	Reference(s)
Spectrometer Frequency	≥ 400 MHz	[10]
S/N for 1% Precision	> 250	[10]
Relaxation Delay (d1)	≥ 5 * T1	[10]
Measurement Uncertainty	< 2%	[9]

Visualizations

Experimental Workflow for HPLC Analysis





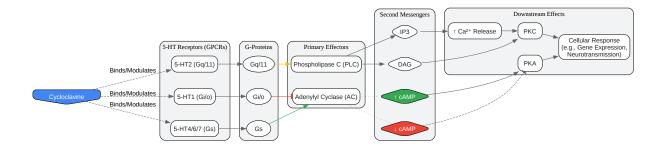
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Caption: Workflow for **Cycloclavine** quantification by HPLC.

Cycloclavine Interaction with Serotonin Receptor Signaling

Ergot alkaloids are known to interact with serotonin (5-HT) receptors.[1][11][12] **Cycloclavine**, sharing the ergoline skeleton, likely acts on these G-protein coupled receptors (GPCRs).[1][7] The diagram below illustrates the major signaling cascades initiated by 5-HT receptor activation, which are potential pathways affected by **Cycloclavine**.





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Caption: Potential signaling pathways modulated by Cycloclavine.

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